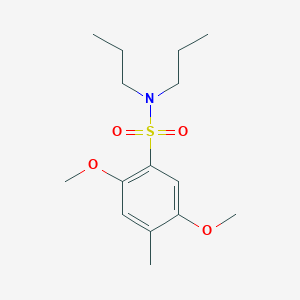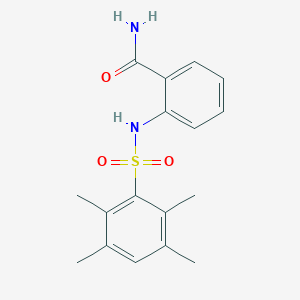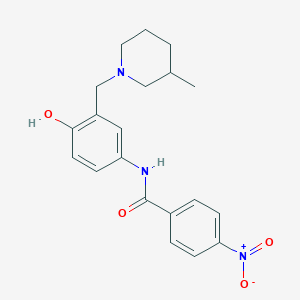![molecular formula C9H11NO6 B230733 (1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol CAS No. 17140-23-7](/img/structure/B230733.png)
(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol is a compound that has been studied extensively for its potential applications in scientific research. This compound is commonly referred to as geranylgeraniol, and it is a natural product that can be found in various plants and fruits. The purpose of
Mécanisme D'action
The mechanism of action of geranylgeraniol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One proposed mechanism of action is the inhibition of the mevalonate pathway, which is involved in the synthesis of cholesterol and other lipids. Additionally, geranylgeraniol has been shown to inhibit the activity of protein prenylation enzymes, which are involved in the post-translational modification of proteins.
Biochemical and Physiological Effects:
Geranylgeraniol has been shown to have various biochemical and physiological effects. One study found that geranylgeraniol can inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair. Additionally, geranylgeraniol has been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential applications in cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using geranylgeraniol in lab experiments is its natural origin, as it can be found in various plants and fruits. Additionally, geranylgeraniol has been shown to have low toxicity and high bioavailability, which may make it a useful compound for in vivo studies. However, one limitation of using geranylgeraniol in lab experiments is its low solubility in water, which may make it difficult to work with in certain experimental conditions.
Orientations Futures
There are several future directions for research on geranylgeraniol. One area of research is in cancer treatment, as further studies are needed to fully understand the mechanism of action of geranylgeraniol in cancer cells. Additionally, studies are needed to determine the optimal dosage and administration of geranylgeraniol in vivo. Another area of research is in cardiovascular disease, as further studies are needed to determine the potential applications of geranylgeraniol in the prevention and treatment of cardiovascular disease. Finally, studies are needed to determine the potential applications of geranylgeraniol in other areas of scientific research, such as neurodegenerative diseases and metabolic disorders.
Méthodes De Synthèse
Geranylgeraniol can be synthesized through various methods, including chemical synthesis and biological synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while biological synthesis involves the use of microorganisms or enzymes to produce the compound. One common method for synthesizing geranylgeraniol is through the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) using geranylgeranyl diphosphate synthase.
Applications De Recherche Scientifique
Geranylgeraniol has been studied extensively for its potential applications in scientific research. One area of research is in cancer treatment, as geranylgeraniol has been shown to have anti-cancer properties. Studies have shown that geranylgeraniol can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, geranylgeraniol has been studied for its potential applications in cardiovascular disease, as it has been shown to have anti-inflammatory and anti-oxidant properties.
Propriétés
Numéro CAS |
17140-23-7 |
|---|---|
Nom du produit |
(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol |
Formule moléculaire |
C9H11NO6 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C20H36O2/c1-15(10-14-21)9-13-20(22)16(2)7-8-17-18(3,4)11-6-12-19(17,20)5/h10,16-17,21-22H,6-9,11-14H2,1-5H3/b15-10+/t16-,17+,19?,20-/m1/s1 |
Clé InChI |
XFADQGUJWIMYJI-FCUKQTGLSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2C(CCCC2([C@]1(CC/C(=C/CO)/C)O)C)(C)C |
SMILES |
CC1CCC2C(CCCC2(C1(CCC(=CCO)C)O)C)(C)C |
SMILES canonique |
CC1CCC2C(CCCC2(C1(CCC(=CCO)C)O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)

![2-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B230708.png)









![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)
